[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride
Description
[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethoxymethyl group at the 5-position and a methanamine group at the 2-position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of enzyme inhibitors and CNS-targeting agents .
Properties
IUPAC Name |
[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS.ClH/c1-2-10-4-6-9-8-5(3-7)11-6;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQOGUGCERBLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride typically involves the reaction of ethoxymethyl thiadiazole derivatives with methanamine in the presence of hydrochloric acid . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may involve the formation of secondary amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Biological Activities
Research has indicated that [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride exhibits significant biological activities:
Antimicrobial Activity
Compounds containing thiadiazole moieties have been studied for their antimicrobial properties. Studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) of this compound were found to be comparable to established antibiotics, indicating its potential as an alternative treatment option.
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Research indicates that it induces apoptosis and cell cycle arrest in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer). These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of thiadiazole derivatives highlighted the effectiveness of this compound against multidrug-resistant pathogens. The compound exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid. This study underscores the potential of this compound in addressing antibiotic resistance.
Case Study 2: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations above 10 µM. This finding indicates its potential utility in cancer therapy.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | MRSA and other bacteria | Significant antibacterial activity | |
| Anticancer | A549 (lung), MCF7 (breast) | Induction of apoptosis and cell cycle arrest | |
| Cytotoxicity | Various cancer cell lines | Reduction in cell viability |
Mechanism of Action
The mechanism of action of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The thiadiazole ring is known to interact with various biological macromolecules, potentially inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares key structural features, physicochemical properties, and applications of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride with structurally related thiadiazole derivatives:
Key Observations:
Substituent Effects: Ethoxymethyl: Balances lipophilicity and polarity due to the ether oxygen, improving aqueous solubility compared to alkyl analogs. This may enhance bioavailability in drug candidates . Methyl/Ethyl: Purely lipophilic groups favor membrane permeability but may reduce solubility. These are widely used in kinase and PDE inhibitors (e.g., MK-8189 synthesis in ) .
Synthetic Utility :
- Microwave-assisted synthesis () and reactions with chloroacetyl chloride () are common methods for functionalizing the thiadiazole core.
- The hydrochloride salt form improves crystallinity and stability, critical for industrial-scale production .
Biological Relevance :
Biological Activity
The compound [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine; hydrochloride (CAS No. 2408965-59-1) is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocycles containing nitrogen and sulfur that have garnered attention for their potential therapeutic applications, particularly in antimicrobial and anticancer domains.
- Molecular Formula : C₆H₁₁N₃OS·HCl
- Molecular Weight : 209.7 g/mol
- CAS Number : 2408965-59-1
Biological Activity Overview
Thiadiazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many thiadiazole compounds have demonstrated significant antibacterial and antifungal properties.
- Anticancer Activity : Certain derivatives have shown promising cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research indicates that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline, demonstrating potent antibacterial effects .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Thiadiazole Derivative | 7.8 | Gram-positive |
| Thiadiazole Derivative | 15.6 | Gram-negative |
Anticancer Activity
The anticancer potential of [5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine; hydrochloride has been evaluated against various cancer cell lines using assays such as MTT. A related study on thiadiazole derivatives indicated that modifications to the thiadiazole structure can enhance cytotoxicity. For example, compounds with additional phthalimide moieties exhibited IC₅₀ values as low as 29 μM against HeLa cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Thiadiazole Derivative | HeLa | 29 |
| Thiadiazole Derivative | MCF-7 | 73 |
The mechanism by which thiadiazoles exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors within microbial or cancerous cells. For example, the presence of sulfur in the thiadiazole ring enhances lipophilicity, potentially improving tissue permeability and bioavailability .
Case Studies
- Cytotoxicity Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cell lines. The findings indicated that structural modifications significantly impacted their effectiveness, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Antimicrobial Testing : Another research effort focused on synthesizing novel thiadiazole derivatives and testing them against standard bacterial strains. Results showed enhanced activity compared to traditional antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Q & A
Q. What analytical methods assess stability under varying environmental conditions?
- Methodological Answer : Conduct forced degradation studies by exposing the compound to heat (60°C), light (UV-A/B), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation products via LC-MS/MS and quantify stability using Arrhenius equation kinetics. Compare results with ICH Q1A guidelines for pharmaceutical substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
